molecular formula C15H12BrN3O2 B13861311 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole

Cat. No.: B13861311
M. Wt: 346.18 g/mol
InChI Key: OFYKSQXYGOAQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 3-position, a nitro group at the 4-position, and a 6-methylpyridin-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions, including nitration and indole formation, to yield the final compound. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromine atom, nitro group, and pyridinylmethyl substituent makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

3-bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole

InChI

InChI=1S/C15H12BrN3O2/c1-10-4-2-5-11(17-10)8-18-9-12(16)15-13(18)6-3-7-14(15)19(20)21/h2-7,9H,8H2,1H3

InChI Key

OFYKSQXYGOAQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C=C(C3=C2C=CC=C3[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.